5'-アミノ-5'-デオキシチミジン

概要

説明

Synthesis Analysis

The synthesis of 5'-Amino-5'-deoxythymidine from thymidine is achieved in a two-step process, leading to its conversion into a 5'-methoxytrityl-protected 3'-phosphoramidite building block for DNA assembly on solid supports. This synthesis pathway facilitates the production of peptide-DNA hybrids either through stepwise manner or fragment condensation, enabling the creation of both single compounds and small combinatorial libraries (Tetzlaff et al., 1998).

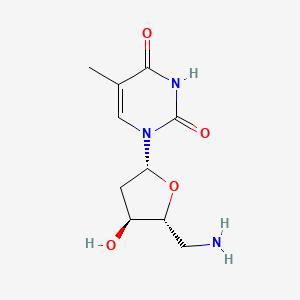

Molecular Structure Analysis

The molecular structure of 5'-Amino-5'-deoxythymidine plays a crucial role in its interaction with enzymes and incorporation into DNA. Studies have shown its specific phosphorylation by herpesvirus thymidine kinase and the stability of its enzymatically formed diphosphate derivative, which is significant in understanding its mechanism of action and potential applications in virology and molecular biology (Chen et al., 1980).

Chemical Reactions and Properties

5'-Amino-5'-deoxythymidine undergoes specific chemical reactions, including its incorporation into polynucleotides using DNA polymerase I and a phiX174 DNA template. This process demonstrates the compound's ability to stimulate synthesis of acid-precipitable polynucleotides, which is essential for its use in enzymatic syntheses and the formation of phosphoramidate polynucleotides (Letsinger & Wilkes, 1976).

Physical Properties Analysis

The physical properties of 5'-Amino-5'-deoxythymidine, including its stability under various conditions and its interaction with DNA polymerases, are vital for its use in molecular biology and genetic engineering. The compound's incorporation into DNA and its stability to the pH of the enzymically formed diphosphate derivative are crucial aspects that influence its utility in research and therapeutic applications (Chen et al., 1980).

Chemical Properties Analysis

The chemical properties of 5'-Amino-5'-deoxythymidine, particularly its reactivity and incorporation into oligonucleotides, are of significant interest. The compound's enhanced reactivity compared to hydroxyl groups has been leveraged in biological, pharmaceutical, and genomic applications, showcasing its versatility and potential in various scientific fields (Wolfe et al., 2002).

科学的研究の応用

ヌクレオチドアナログの合成

5'-アミノ-5'-デオキシチミジンは、アデノシン、シチジン、グアノシン、イノシン、ウリジンの5'‐アミノ‐2',5'‐ジデオキシアナログの合成に使用されます . これらのアナログは、シュタウディンガー反応を使用して5'‐アジド‐2',5'‐ジデオキシ中間体を還元することにより、それぞれの天然に存在するヌクレオシドから合成されます .

DNA複製研究

5'-アミノ-5'-デオキシチミジンは、DNA複製に関するモデル研究で使用されてきました . これは、DNA複製機構とこのプロセスにおけるさまざまな酵素の役割に関する洞察を提供します .

テンプレート指向化学増幅

この化合物は、テンプレート指向化学増幅研究で使用されています . これらの研究は、DNA増幅と複製のプロセスを理解するために不可欠です .

ポリメラーゼと逆転写酵素の機構的研究

5'-アミノ-5'-デオキシチミジンは、ポリメラーゼと逆転写酵素の機構的研究に使用されています . これらの研究は、これらの酵素の機能とDNA複製における役割を理解するのに役立ちます .

コンビナトリアルペプチド–DNAハイブリッドの構築

5'-アミノ-5'-デオキシチミジンは、コンビナトリアルペプチド–DNAハイブリッドの構築に使用されています . これらのハイブリッドは、アンチセンス治療の分野で潜在的な用途を持っています .

5'-修飾オリゴヌクレオチドの合成

5'-アミノ-5'-デオキシチミジンは、5'-修飾オリゴヌクレオチドの合成に使用されています . これらのオリゴヌクレオチドは、ヌクレオ塩基とアミド結合からなる5'‐付加物を持ちます . それらは、5'‐アミノ‐5'‐デオキシオリゴヌクレオチド、アミノ酸ビルディングブロック、およびチミンまたはウラシル誘導体から調製されます .

放射線感受性研究

5'-アミノ-5'-デオキシチミジンは、放射線感受性研究で使用されています . これは、細胞への放射線の影響とDNA損傷および修復のメカニズムを理解するのに役立ちます .

ゲノム配列分析

5'-アミノ-5'-デオキシチミジンアナログは、大腸菌DNAポリメラーゼIのクレノウフラグメントによってDNAに効率的に組み込むことができます . この特性は、ゲノム配列分析で使用されます .

作用機序

Target of Action

5’-Amino-5’-deoxythymidine is a purine nucleoside analog . The primary target of 5’-Amino-5’-deoxythymidine is Thymidylate Synthase (TS) , a rate-limiting enzyme required for DNA synthesis. TS produces a critical nucleotide for genome integrity and cellular economy in the DNA synthesis pathway .

Mode of Action

5’-Amino-5’-deoxythymidine inhibits the activity of HIV-1 reverse transcriptase (RT) via DNA chain termination after incorporation of the nucleotide analogue . This compound acts as a chain terminator of viral DNA during reverse transcription .

Biochemical Pathways

The antitumor activity of 5’-Amino-5’-deoxythymidine relies on the inhibition of DNA synthesis and the induction of apoptosis . By inhibiting DNA synthesis, the compound disrupts the replication of cancer cells, leading to their death. The induction of apoptosis, or programmed cell death, further contributes to the reduction of cancer cells .

Pharmacokinetics

It is known that the compound is a prodrug that must be phosphorylated to its active 5′-triphosphate metabolite . The rate of hydrolysis of 5’-Amino-5’-deoxythymidine diphosphate increases as the pH of the reaction mixture decreases .

Result of Action

The result of the action of 5’-Amino-5’-deoxythymidine is the inhibition of the replication of certain viruses, such as the herpes simplex virus . It also has broad antitumor activity, particularly against indolent lymphoid malignancies .

Action Environment

The action, efficacy, and stability of 5’-Amino-5’-deoxythymidine can be influenced by various environmental factors. For instance, the pH level can affect the rate of hydrolysis of the compound . .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

将来の方向性

特性

IUPAC Name |

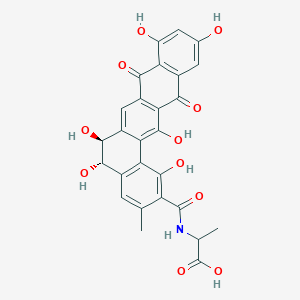

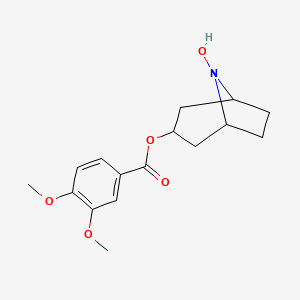

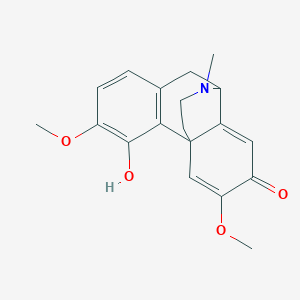

1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O4/c1-5-4-13(10(16)12-9(5)15)8-2-6(14)7(3-11)17-8/h4,6-8,14H,2-3,11H2,1H3,(H,12,15,16)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYWLBQPICCQJFF-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30876098 | |

| Record name | THYMIDINE, 5'-AMINO-5'-DEOXY- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30876098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25152-20-9 | |

| Record name | 5'-Amino-5'-deoxythymidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025152209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THYMIDINE, 5'-AMINO-5'-DEOXY- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30876098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 5'-Amino-5'-deoxythymidine interact with thymidine kinase?

A1: 5'-AdThd acts as an allosteric modulator of thymidine kinase (TK), the enzyme responsible for phosphorylating thymidine to thymidine monophosphate (dTMP). It preferentially inhibits the mammalian TK over the herpes simplex virus (HSV) encoded TK. [, ] This selective inhibition makes it a potential candidate for antiviral therapy. []

Q2: Does 5'-Amino-5'-deoxythymidine affect DNA synthesis?

A3: While 5'-AdThd can be incorporated into polynucleotides by DNA polymerase I in vitro, it forms phosphoramidate bonds that are more labile in acidic conditions compared to natural phosphodiester bonds. [, ] This property makes it a potential tool for generating sequence ladders in DNA analysis. [] In living cells, 5'-AdThd primarily acts by modulating TK activity rather than being directly incorporated into DNA. []

Q3: What is the molecular formula and weight of 5'-Amino-5'-deoxythymidine?

A3: The molecular formula of 5'-Amino-5'-deoxythymidine is C10H15N3O4, and its molecular weight is 241.25 g/mol.

Q4: Is there any spectroscopic data available on 5'-Amino-5'-deoxythymidine?

A5: Yes, 13C NMR studies have been conducted on 5'-AdThd derivatives to determine the conformational preference of the thymine base relative to the sugar ring. These studies indicate that 5'-AdThd predominantly adopts the anti conformation in aqueous solutions, similar to natural nucleotides. []

Q5: How do structural modifications of 5'-Amino-5'-deoxythymidine affect its activity?

A6: Adding a 3'-amino group to 5'-AdThd, creating 3',5'-diamino-3',5'-dideoxythymidine, unexpectedly abolished both the antiviral and antineoplastic activities observed with the individual 3'-amino and 5'-amino analogs. [, ] This suggests that the 3'-amino and 5'-amino groups might interfere with each other's mode of action.

Q6: What is known about the stability of 5'-Amino-5'-deoxythymidine?

A8: 5'-AdThd diphosphate exhibits pH-dependent stability, with increased hydrolysis rates at lower pH values. [] At pH 3, the diphosphate degrades to yield 5'-AdThd and thymine. [] This information is crucial for understanding the compound's stability in various biological environments and for developing appropriate formulation strategies.

Q7: What is the in vitro antiviral activity of 5'-Amino-5'-deoxythymidine?

A9: 5'-AdThd demonstrates potent antiviral activity against HSV-1 in vitro. [, , ] Synergistic antiviral effects have been observed when 5'-AdThd is combined with 5-iodo-2'-deoxyuridine. []

Q8: Are there any in vivo studies on the efficacy of 5'-Amino-5'-deoxythymidine?

A10: In a rabbit model of herpetic keratouveitis, topical administration of 10% and 15% 5'-AdThd eye drops proved significantly more effective than placebo and comparable in efficacy to idoxuridine. [] Additionally, in a neonatal mouse model, systemic 5'-AdThd did not exhibit the toxicity and teratogenicity observed with idoxuridine. [] These findings highlight the potential of 5'-AdThd as a safer alternative to existing antiviral treatments.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。